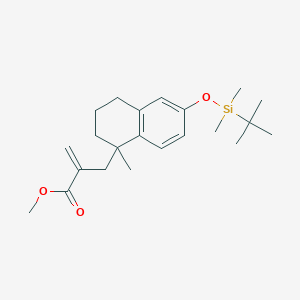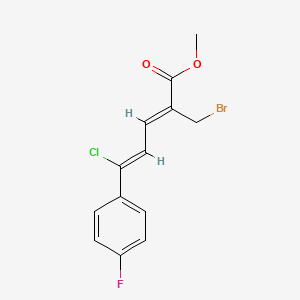![molecular formula C14H19N5 B12636680 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole CAS No. 920748-24-9](/img/structure/B12636680.png)
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a complex organic compound with a unique structure that combines a tetrazole ring with a pyrrolidine and a phenylpropan-2-yl group
Vorbereitungsmethoden
The synthesis of 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole typically involves multiple steps. One common method includes the use of transaminases for the synthesis of enantiopure drug-like compounds starting from prochiral ketones . The reaction conditions often involve immobilized whole-cell biocatalysts with specific transaminase activity, leading to high conversion rates and enantiomeric excess.
Analyse Chemischer Reaktionen
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be used as a mechanistic probe for the heterolytic versus homolytic O–O bond cleavage of tert-alkyl hydroperoxide by iron (III) porphyrin complexes . The reaction conditions, such as pH and the nature of the porphyrin and axial ligands, significantly influence the reaction pathway.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . Additionally, it finds applications in the study of molecular structures and conformations, as seen in its use in X-ray diffraction studies to observe well-defined solid-state conformations .
Wirkmechanismus
The mechanism of action of 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. For example, it can act as a mechanistic probe in the study of O–O bond cleavage by iron (III) porphyrin complexes, where the bond is cleaved both heterolytically and homolytically depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can be compared with similar compounds such as 2-Phenyl-1-propanol and 2,4-Bis(2-phenylpropan-2-yl)phenol . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of a tetrazole ring with a pyrrolidine and a phenylpropan-2-yl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
920748-24-9 |
|---|---|
Molekularformel |
C14H19N5 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
2-(2-phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]tetrazole |
InChI |
InChI=1S/C14H19N5/c1-14(2,11-7-4-3-5-8-11)19-17-13(16-18-19)12-9-6-10-15-12/h3-5,7-8,12,15H,6,9-10H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
HLXGPNQXWSKPNL-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C1=CC=CC=C1)N2N=C(N=N2)[C@H]3CCCN3 |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3CCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



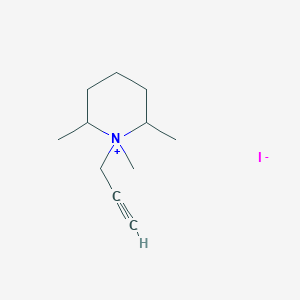
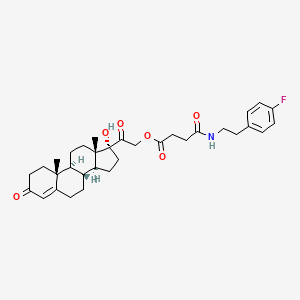
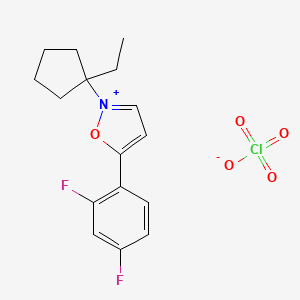
![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)

![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)
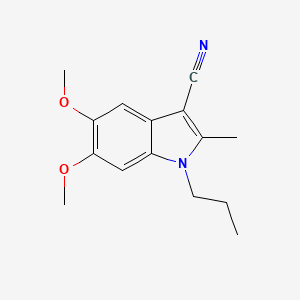

![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
